molecular formula C15H12BrClN2O2S B5130860 3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5130860
M. Wt: 399.7 g/mol
InChI Key: PHDYMCRBJZIAHT-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H14BrClN2O2S This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core

Preparation Methods

The synthesis of 3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

3-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c1-21-13-6-5-11(8-12(13)17)18-15(22)19-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDYMCRBJZIAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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